molecular formula C23H25N3O3S B2660215 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)butanamide CAS No. 1251709-92-8

4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)butanamide

Cat. No.: B2660215
CAS No.: 1251709-92-8
M. Wt: 423.53
InChI Key: XZCHKGUDQRNNPF-UHFFFAOYSA-N
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Description

4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an ethoxyphenyl group and a butanamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)butanamide typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.

    Butanamide Chain Addition: The final step involves the coupling of the pyrimidine derivative with a butanamide precursor, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the butanamide chain, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules due to its pyrimidine core, which is a common motif in nucleic acids. This makes it a potential candidate for studies in molecular biology and biochemistry.

Medicine

In medicine, the compound could be explored for its pharmacological properties. The presence of the pyrimidine ring suggests potential activity as an enzyme inhibitor or receptor modulator, which could be useful in drug development.

Industry

Industrially, the compound might find applications in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)butanamide likely involves interactions with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. Additionally, the ethoxyphenyl and butanamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)butanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)pentanamide: Similar structure but with a pentanamide chain instead of a butanamide chain.

Uniqueness

The unique combination of the ethoxyphenyl group and the butanamide chain in 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)butanamide distinguishes it from similar compounds. This specific arrangement may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(3-methylsulfanylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-3-29-19-11-9-17(10-12-19)21-15-23(28)26(16-24-21)13-5-8-22(27)25-18-6-4-7-20(14-18)30-2/h4,6-7,9-12,14-16H,3,5,8,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCHKGUDQRNNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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